molecular formula C5H9N B1601713 3-Methylamino-1-butyne CAS No. 4070-90-0

3-Methylamino-1-butyne

Cat. No.: B1601713
CAS No.: 4070-90-0
M. Wt: 83.13 g/mol
InChI Key: SEDYEJKMKNWLGX-UHFFFAOYSA-N
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Description

3-Methylamino-1-butyne is an organic compound with the molecular formula C₅H₉N It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylamino-1-butyne can be synthesized through several methods. One common method involves the reaction of propargyl bromide with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic methylamine attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylamino-1-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to form corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of 3-methylamino-1-butane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles, appropriate solvents, and temperature control.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: 3-Methylamino-1-butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylamino-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methylamino-1-butyne involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. Its alkyne group allows it to undergo addition reactions, while the amino group can engage in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    3-Butyn-2-amine, 2-methyl-: This compound has a similar structure but differs in the position of the amino group.

    2-Propyn-1-amine, N-methyl-: Another similar compound with a different arrangement of the carbon and nitrogen atoms.

Uniqueness: 3-Methylamino-1-butyne is unique due to its specific arrangement of the alkyne and amino groups, which imparts distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-methylbut-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYEJKMKNWLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505071
Record name N-Methylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4070-90-0
Record name N-Methylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-3-yn-2-yl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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